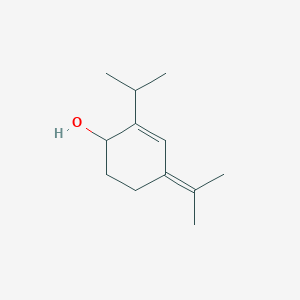
Canventol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canventol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is widely used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
Canventol works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Canventol has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to improve cognitive function and reduce the risk of certain diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Canventol in laboratory experiments is its ability to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using Canventol is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Canventol. One of the main areas of focus is the development of new drugs based on the chemical structure of Canventol. Another area of focus is the study of its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of Canventol and its potential interactions with other drugs.
In conclusion, Canventol is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of Canventol involves a complex chemical process that requires the use of various reagents and catalysts. The most common method used for the synthesis of Canventol is the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
Canventol has been extensively studied for its potential applications in various fields of research, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
182482-56-0 |
|---|---|
Nom du produit |
Canventol |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
Clé InChI |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
SMILES canonique |
CC(C)C1=CC(=C(C)C)CCC1O |
Synonymes |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



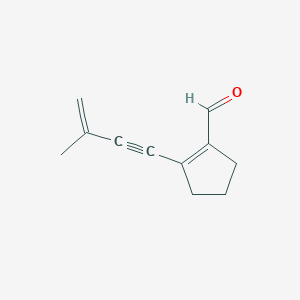
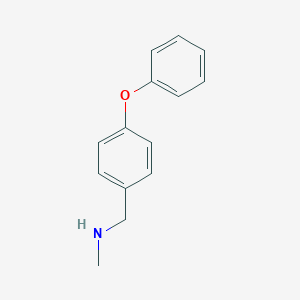
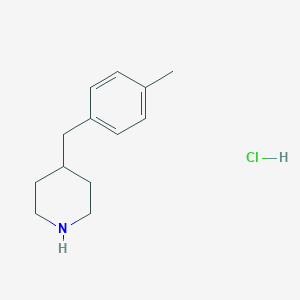
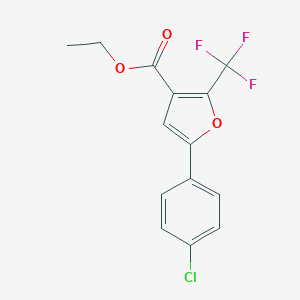
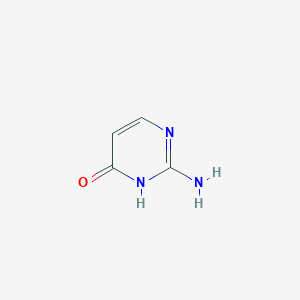
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
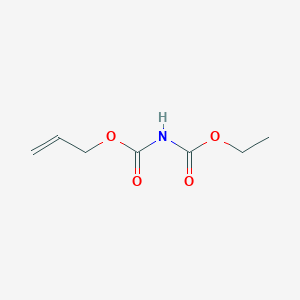
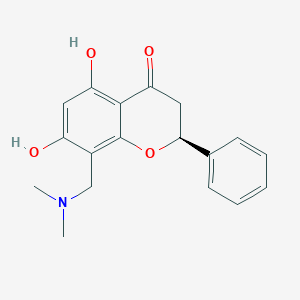
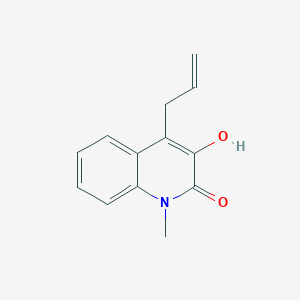
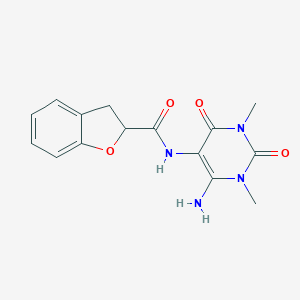
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
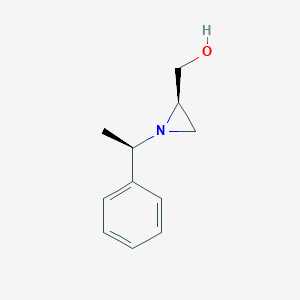
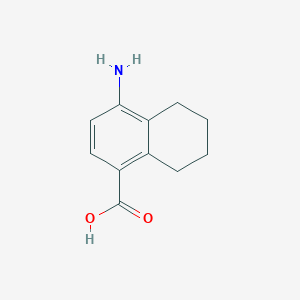
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)